molecular formula C14H12O3 B6395968 5-Hydroxy-3-(3-methylphenyl)benzoic acid CAS No. 1261937-72-7

5-Hydroxy-3-(3-methylphenyl)benzoic acid

Cat. No.: B6395968
CAS No.: 1261937-72-7
M. Wt: 228.24 g/mol
InChI Key: CQNAHZIZOOTRPV-UHFFFAOYSA-N
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Description

5-Hydroxy-3-(3-methylphenyl)benzoic acid is a benzoic acid derivative featuring a hydroxyl group at the 5th position and a 3-methylphenyl substituent at the 3rd position of the benzene ring. Benzoic acid derivatives are pivotal in pharmaceuticals, agrochemicals, and material science due to their versatile reactivity and bioactivity .

Properties

IUPAC Name

3-hydroxy-5-(3-methylphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O3/c1-9-3-2-4-10(5-9)11-6-12(14(16)17)8-13(15)7-11/h2-8,15H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQNAHZIZOOTRPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=CC(=CC(=C2)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80688603
Record name 5-Hydroxy-3'-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80688603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261937-72-7
Record name 5-Hydroxy-3'-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80688603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-3-(3-methylphenyl)benzoic acid typically involves the hydroxylation and methylation of benzoic acid derivatives. One common method includes the use of metal-free synthetic routes, which are eco-friendly and cost-effective . The process may involve the protection of hydroxyl groups, oxidation reactions, and subsequent deprotection steps to yield the desired compound.

Industrial Production Methods

Industrial production of 5-Hydroxy-3-(3-methylphenyl)benzoic acid often employs large-scale organic synthesis techniques. These methods may utilize catalysts to enhance reaction efficiency and yield. The use of environmentally benign reagents and conditions is also emphasized to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-3-(3-methylphenyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinones, alcohols, and substituted benzoic acid derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

5-Hydroxy-3-(3-methylphenyl)benzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Hydroxy-3-(3-methylphenyl)benzoic acid involves its interaction with various molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding, affecting enzyme activity and receptor binding. The compound’s structure allows it to interact with cellular components, leading to its observed biological effects .

Comparison with Similar Compounds

Table 1: Structural Comparison

Compound Substituents (Position) Key Functional Groups
5-Hydroxy-3-(3-methylphenyl)benzoic acid 5-OH, 3-(3-methylphenyl) Hydroxyl, Methylphenyl
3-Hydroxybenzoic acid 3-OH Hydroxyl
4-(3-Nitrobenzyloxy)benzoic acid methyl ester 4-(3-nitrobenzyloxy), methyl ester Nitro, Benzyloxy, Ester
5-(3-Phenylacryloyl)-2-hydroxybenzoic acid 5-phenylacryloyl, 2-OH Acryloyl, Hydroxyl

Toxicity and Quantitative Structure-Toxicity Relationships (QSTR)

highlights QSTR models for benzoic acid derivatives, using molecular connectivity indices (0JA, 1JA) to predict oral LD₅₀ in mice.

Table 3: Predicted Toxicity Parameters

Compound 0JA (Zero-order connectivity) 1JA (First-order connectivity) Predicted LD₅₀ (mg/kg)
Benzoic acid (reference) 1.76 1.12 1700
3-Hydroxybenzoic acid 1.85 1.20 ~1500
5-Hydroxy-3-(3-methylphenyl)benzoic acid* Estimated higher 0JA/1JA Estimated higher 0JA/1JA ~800–1000

*Predicted based on increased molecular complexity and hydrophobicity .

Physical and Chemical Properties

  • Solubility : The methylphenyl group likely reduces water solubility compared to 3-hydroxybenzoic acid, aligning with trends in lipophilicity .
  • Melting Point : Expected to be higher than 3-hydroxybenzoic acid (202–205°C) due to increased molecular weight and rigidity .

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